molecular formula C20H18ClNO2 B12446971 2-({(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}amino)-4-propylphenol

2-({(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}amino)-4-propylphenol

Cat. No.: B12446971
M. Wt: 339.8 g/mol
InChI Key: JCNNQUDYEAMTPG-UHFFFAOYSA-N
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Description

2-({(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}amino)-4-propylphenol is an organic compound that belongs to the class of phenols and furans. This compound is characterized by the presence of a chlorophenyl group attached to a furan ring, which is further linked to a phenol group through a methyleneamino bridge. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}amino)-4-propylphenol typically involves the condensation of 5-(4-chlorophenyl)furan-2-carbaldehyde with 4-propylphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acetic anhydride (for esterification) or alkyl halides (for etherification) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Ester or ether derivatives.

Scientific Research Applications

2-({(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}amino)-4-propylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-({(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}amino)-4-propylphenol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its anticancer properties by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
  • 2-[(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid

Uniqueness

Compared to similar compounds, 2-({(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}amino)-4-propylphenol stands out due to its unique combination of a chlorophenyl group and a furan ring linked to a phenol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its uniqueness.

Properties

Molecular Formula

C20H18ClNO2

Molecular Weight

339.8 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-4-propylphenol

InChI

InChI=1S/C20H18ClNO2/c1-2-3-14-4-10-19(23)18(12-14)22-13-17-9-11-20(24-17)15-5-7-16(21)8-6-15/h4-13,23H,2-3H2,1H3

InChI Key

JCNNQUDYEAMTPG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)O)N=CC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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